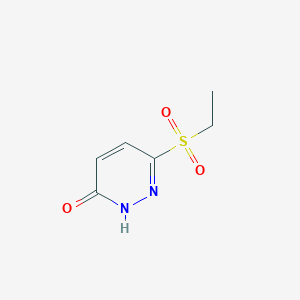![molecular formula C16H22F2N2 B12918604 (3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-25-4](/img/structure/B12918604.png)
(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a cyclopentyl group and a 3,5-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, in the presence of catalysts like iridium or rhodium complexes.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions using cyclopentyl halides or cyclopentyl alcohols.
Addition of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group can be added through reductive amination or alkylation reactions using 3,5-difluorobenzyl halides or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It may serve as a probe or modulator in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the fluorine atoms, which may affect its binding affinity and selectivity.
N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine: Contains chlorine atoms instead of fluorine, potentially altering its chemical reactivity and biological activity.
N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine: Features methyl groups instead of fluorine, which can influence its steric and electronic properties.
Uniqueness
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine is unique due to the presence of the 3,5-difluorobenzyl group, which imparts distinct electronic and steric characteristics. These properties can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
820980-25-4 |
|---|---|
Molecular Formula |
C16H22F2N2 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H22F2N2/c17-13-7-12(8-14(18)9-13)11-20(15-3-1-2-4-15)16-5-6-19-10-16/h7-9,15-16,19H,1-6,10-11H2/t16-/m0/s1 |
InChI Key |
DYNZACFDBAFXLJ-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC(C1)N(CC2=CC(=CC(=C2)F)F)[C@H]3CCNC3 |
Canonical SMILES |
C1CCC(C1)N(CC2=CC(=CC(=C2)F)F)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
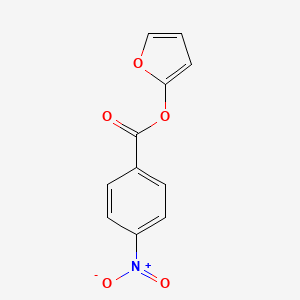
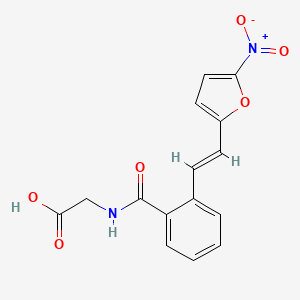
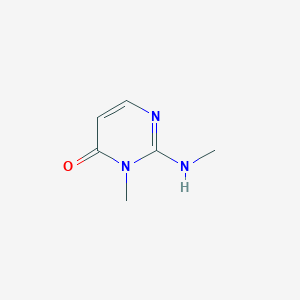
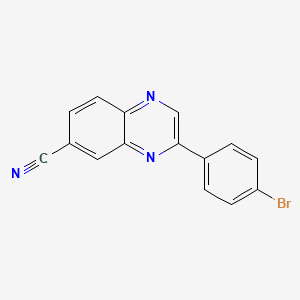
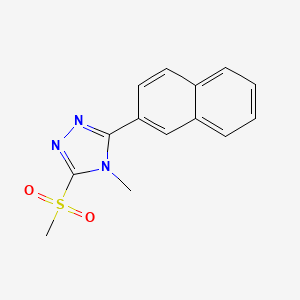
![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

